2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a complex organic compound that features a benzo[d]oxazole core linked to a piperidine ring, which is further substituted with a 3-chloro-4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole typically involves multiple steps, including the formation of the benzo[d]oxazole core, the introduction of the piperidine ring, and the sulfonylation with the 3-chloro-4-fluorophenyl group. Key reactions may include:
Cyclization: Formation of the benzo[d]oxazole core through cyclization reactions.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.
Sulfonylation: Attachment of the 3-chloro-4-fluorophenylsulfonyl group using sulfonyl chloride reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzo[d]oxazole core or the piperidine ring.
Reduction: Reduction of the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzo[d]oxazole derivatives with additional oxygen functionalities, while reduction may produce sulfide or thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonyl and benzo[d]oxazole groups.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole
- 2-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole
- 2-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole
Uniqueness
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4S/c19-14-11-13(5-6-15(14)20)27(23,24)22-9-7-12(8-10-22)25-18-21-16-3-1-2-4-17(16)26-18/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQPLBPTPHYDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.